molecular formula C8H9N3 B13699124 2,6-Dimethylimidazo[1,2-a]pyrazine

2,6-Dimethylimidazo[1,2-a]pyrazine

Cat. No.: B13699124
M. Wt: 147.18 g/mol
InChI Key: QAMMHDHFQIKPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylimidazo[1,2-a]pyrazine (Molecular Formula: C8H8N3, Molecular Weight: 146.18 g/mol) is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This heterocyclic compound serves as a versatile core structure for developing novel bioactive molecules. The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore in drug discovery. Research into structurally related compounds has demonstrated their potential as potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the regulatory protein γ-8 . This mechanism is a promising target for developing new therapeutic agents for central nervous system (CNS) disorders, such as epilepsy, due to the high expression of γ-8 in the hippocampus . Furthermore, analogs based on the imidazo[1,2-a]pyrazine structure have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and the Akt/mTOR signaling pathway, which are critical targets in oncology research . The core structure also finds applications in the development of Toll-like receptor 7 (TLR7) antagonists and other therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3/c1-6-4-11-5-7(2)10-8(11)3-9-6/h3-5H,1-2H3

InChI Key

QAMMHDHFQIKPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=N1)C

Origin of Product

United States

Synthetic Strategies for 2,6 Dimethylimidazo 1,2 a Pyrazine and Its Functionalized Analogues

De Novo Synthesis Approaches

The initial construction of the imidazo[1,2-a]pyrazine (B1224502) scaffold is fundamental to the synthesis of its derivatives. Key methods include cyclocondensation and direct annulation reactions.

Cyclocondensation Reactions from Aminopyrazines and α-Halocarbonyl Precursors

A classical and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. nih.gov This reaction, often referred to as the Chichibabin reaction, provides a direct route to the fused heterocyclic system. For instance, the reaction of 2-aminopyrazine with chloroacetaldehyde (B151913) yields the parent imidazo[1,2-a]pyrazine. nih.gov

A more specific example involves the condensation of 2-amino-3-chloropyrazine (B41553) with α-chloro-para-fluoro-acetophenone. nih.gov This particular reaction serves as a key step in the synthesis of more complex, substituted imidazo[1,2-a]pyrazine derivatives. nih.gov The reaction conditions for these condensations can be optimized, with solvents like methanol (B129727) sometimes providing higher yields compared to others like DMF. nih.gov

Direct Annulation Routes for Imidazo[1,2-a]pyrazine Scaffolds

More recent synthetic innovations have led to the development of direct annulation strategies, often through multi-component reactions that offer increased efficiency and molecular diversity. One such method is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, such as tert-butyl isocyanide. rsc.orgrsc.orgnih.gov This approach proceeds via a [4+1] cycloaddition and allows for the facile synthesis of a library of imidazo[1,2-a]pyrazine derivatives in moderate to good yields. nih.govresearchgate.net

Another advanced strategy involves the catalyst-free annulative functionalization of β-enaminone with propargylamine. elsevierpure.comnih.gov This domino reaction proceeds through a regioselective conjugate substitution followed by cycloisomerization, efficiently constructing the pyrazine (B50134) and imidazole (B134444) rings of the target tricyclic skeleton. elsevierpure.com

Regioselective Functionalization and Derivatization

Once the core imidazo[1,2-a]pyrazine structure is formed, further functionalization is often required to modulate its properties. Regioselective reactions are crucial for introducing substituents at specific positions of the heterocyclic scaffold.

Substitution Reactions on the Pyrazine Ring (e.g., bromination, subsequent cross-coupling)

Bromination is a common method for activating the imidazo[1,2-a]pyrazine ring system for subsequent cross-coupling reactions. However, direct bromination can sometimes lead to mixtures of di-brominated regioisomers, which can be difficult to separate. nih.gov Despite this, the resulting bromo-derivatives are valuable intermediates. For example, 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) is a key intermediate that allows for regioselective functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling.

More controlled and regioselective methods have been developed to overcome the challenges of direct bromination. One such approach is the regioselective metalation of a pre-functionalized scaffold, such as 6-chloroimidazo[1,2-a]pyrazine, using organometallic bases like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl. novartis.comresearchgate.netrsc.org The resulting zinc or magnesium intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups at specific positions. researchgate.netrsc.org Furthermore, these halogenated intermediates can undergo palladium-catalyzed cross-coupling reactions, such as Negishi couplings, with organozinc reagents to introduce aryl, alkyl, and benzylic groups. researchgate.net

Reaction Reagents and Conditions Product Type Reference
BrominationNBS, CH2Cl23-bromo-imidazo[1,2-a]pyrazines nih.gov
Suzuki-Miyaura CouplingR-B(OH)2, Pd(PPh3)4, Na2CO33-aryl-imidazo[1,2-a]pyrazines nih.gov
Regioselective MagnesiationTMPMgCl·LiCl, THF, -60 °C3-functionalized-6-chloroimidazo[1,2-a]pyrazines rsc.org
Regioselective ZincationTMP2Zn·2MgCl2·2LiCl, THF, -20 °C5-functionalized-6-chloroimidazo[1,2-a]pyrazines rsc.org

Functionalization of Peripheral Positions (e.g., carboxylic acid introduction)

The introduction of carboxylic acid moieties onto the imidazo[1,2-a]pyrazine scaffold is a valuable transformation, as the carboxylic acid group can serve as a handle for further derivatization, for instance, through amide bond formation. The synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid has been reported, providing a key building block for medicinal chemistry applications. ucl.ac.uknih.gov The synthesis of various carboxylic acid derivatives of related imidazo-fused systems, such as imidazo[1,2-a]quinoxalines, has also been explored. acs.org

In a multi-step synthesis, a carboxylic acid can be introduced and subsequently converted to an acyl azide. This reactive intermediate can then be used to form carbamates, demonstrating the utility of the carboxylic acid functional group in accessing a broader range of derivatives. ucl.ac.uk

Compound Molecular Formula IUPAC Name Reference
Imidazo[1,2-a]pyrazine-2-carboxylic acidC7H5N3O2imidazo[1,2-a]pyrazine-2-carboxylic acid nih.gov
Pyrazinoic acidC5H4N2O2Pyrazine-2-carboxylic acid wikipedia.org

Formation of Complex Fused Systems via Multi-Component Reactions (e.g., Imidazole-Pyrrolo[1,2-a]pyrazine hybrids)

The imidazo[1,2-a]pyrazine scaffold can be incorporated into more complex, polycyclic systems through thoughtfully designed multi-component reactions. A modular approach has been developed for the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.govrsc.org This is achieved through the acid-catalyzed reaction of various 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which proceeds via a double cyclodehydration and aromatization cascade. nih.govrsc.orgresearchgate.net

Furthermore, a catalyst-free annulative functionalization approach has been devised to construct novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. elsevierpure.comnih.gov These advanced synthetic strategies provide efficient access to complex fused heterocyclic systems with unique structural and electronic properties.

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Dimethylimidazo 1,2 a Pyrazine Architectures

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure of 2,6-dimethylimidazo[1,2-a]pyrazine by probing the vibrational modes of its constituent bonds. nih.gov

FT-IR spectroscopy is a powerful non-destructive technique for identifying functional groups and characterizing the bonding framework within a molecule. The FT-IR spectrum of this compound displays a series of absorption bands corresponding to specific vibrational modes. The analysis of related pyrazine (B50134) and imidazo[1,2-a]pyridine (B132010) structures provides a basis for assigning these bands. nih.govresearchgate.netresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the imidazo[1,2-a]pyrazine (B1224502) ring system.
Aliphatic C-H Stretch3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the two methyl (CH₃) groups.
C=N Stretch1680 - 1620Stretching vibrations of the carbon-nitrogen double bonds within the fused heterocyclic rings.
C=C Stretch1600 - 1450Stretching vibrations of the carbon-carbon double bonds within the aromatic system.
C-H Bend1475 - 1365In-plane bending (scissoring) and out-of-plane bending (rocking, wagging, twisting) of the methyl groups and ring protons.
Ring Breathing/Deformation1200 - 800Complex skeletal vibrations involving the entire fused ring structure, highly characteristic of the molecule.

The Raman spectrum would be expected to show a strong band for the symmetric ring breathing mode of the pyrazine moiety. Porphyrin stretching bands in similar structures have been observed around 1625 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl groups and the aromatic rings are also observable, though typically weaker than in FT-IR. The combination of FT-IR and Raman data provides a comprehensive vibrational profile, or "fingerprint," of the molecule, confirming the presence of the fused heterocyclic core and the methyl substituents. istanbul.edu.tr

Table 2: Expected Raman Shifts for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Symmetric and asymmetric stretching of C-H bonds on the heterocyclic rings.
Aliphatic C-H Stretch3000 - 2850Vibrations of the C-H bonds in the methyl substituents.
Ring Stretching (C=C, C=N)1650 - 1550Prominent bands corresponding to the stretching of the double bonds within the fused rings, often strong in Raman spectra.
Symmetric Ring Breathing1050 - 950A characteristic, often intense, band resulting from the symmetric expansion and contraction of the pyrazine ring.
C-CH₃ Stretch1200 - 1100Stretching vibration of the bond connecting the methyl group to the pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectrometry

NMR spectrometry is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. Through ¹H and ¹³C NMR, as well as advanced techniques, a detailed structural map of this compound can be constructed.

The ¹H NMR spectrum of this compound provides information about the number, type, and connectivity of protons. The molecule has three distinct aromatic protons on the heterocyclic framework and two methyl groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitrogen atoms and the aromatic ring currents. Protons on the imidazole (B134444) portion of the ring system are expected to appear at a lower field compared to those on the pyrazine ring. The two methyl groups, being in different electronic environments, may exhibit slightly different chemical shifts.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. This compound has eight distinct carbon signals. The carbons of the fused ring system appear in the aromatic region (typically 110-160 ppm), with those bonded directly to nitrogen atoms resonating at a lower field. The carbons of the two methyl groups appear in the aliphatic region (typically 15-25 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Description
C2-CH₃~2.4 - 2.6~18 - 22Methyl group on the imidazole ring.
C3-H~7.5 - 7.8~115 - 120Proton on the imidazole ring.
C5-H~8.0 - 8.3~125 - 130Proton on the pyrazine ring adjacent to the bridgehead nitrogen.
C6-CH₃~2.5 - 2.7~20 - 24Methyl group on the pyrazine ring.
C8-H~7.8 - 8.1~135 - 140Proton on the pyrazine ring adjacent to the fused imidazole.
C2-~145 - 150Carbon in the imidazole ring bonded to a methyl group.
C6-~150 - 155Carbon in the pyrazine ring bonded to a methyl group.
C8a (bridgehead)-~140 - 145Bridgehead carbon atom shared between the two rings.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the pyrazine ring (H-5 and H-8, if coupled), helping to distinguish them from the isolated proton on the imidazole ring (H-3).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H-3, H-5, H-8, and the methyl protons) to its corresponding carbon atom (C-3, C-5, C-8, and the methyl carbons).

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₉N₃), the exact molecular weight is 147.08 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern provides a roadmap of the molecule's stability and structure. Plausible fragmentation pathways for this compound would include:

Loss of a methyl group (-CH₃): A significant fragment at m/z = 132, resulting from the cleavage of one of the methyl substituents.

Loss of hydrogen cyanide (-HCN): A fragment resulting from the cleavage of the imidazole ring, a common pathway for nitrogen-containing heterocycles.

Ring cleavage: Various smaller fragments corresponding to the breakdown of the fused pyrazine and imidazole rings.

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental formula, as the presence of carbon and nitrogen atoms contributes to characteristic M+1 and M+2 peaks.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the calculation of a compound's molecular formula, a critical first step in its structural identification.

In the study of imidazo[1,2-a]pyrazine derivatives, HRMS is routinely employed to confirm the successful synthesis of the target molecules. For instance, in the synthesis of novel imidazo[1,2-a]pyrazine derivatives, the mass spectrum of a product was analyzed. tsijournals.com The experimentally observed mass was compared to the calculated mass for the proposed molecular formula, with a close match confirming the elemental composition. tsijournals.com

For a related nitro-substituted imidazo[1,2-a]pyrazine derivative, C₁₆H₁₇N₅O₂, the calculated mass for the protonated molecule [M+H]⁺ was 312.1460, while the mass found via ESI-HRMS was 312.1465, providing strong evidence for the proposed structure. rsc.orgrsc.org Similarly, for another derivative, C₂₃H₁₉N₄O₂S, the calculated mass for [M+H]⁺ was 415.1229, and the found mass was 415.1219. nih.gov

While specific HRMS data for this compound is not detailed in the reviewed literature, the expected monoisotopic mass can be calculated based on its molecular formula, C₈H₉N₃.

Table 1: Illustrative HRMS Data for Substituted Imidazo[1,2-a]pyrazine Derivatives

Molecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
C₁₇H₁₉N₄O295.1553295.1545 tsijournals.com
C₁₆H₁₇N₅O₂312.1460312.1465 rsc.orgrsc.org
C₂₃H₁₉N₄O₂S415.1229415.1219 nih.gov

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and conformation of chiral molecules. While no specific single-crystal X-ray diffraction data for this compound has been published, studies on related imidazo[1,2-a]pyridine derivatives demonstrate the power of this technique. In the development of inhibitors for Mycobacterium tuberculosis glutamine synthetase, an X-ray structure of an imidazo[1,2-a]pyridine-based inhibitor bound to the enzyme's active site was crucial in understanding the structure-activity relationships. rsc.org This information is vital for the rational design of more potent and selective drug candidates. The crystallographic data reveals the precise binding mode and interactions of the heterocyclic core with the protein. rsc.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. For chiral compounds, anomalous dispersion effects can be used to determine the absolute stereochemistry.

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating hydrogen atoms. Due to their low electron count, hydrogen atoms are often difficult to localize accurately with X-rays. Neutrons, however, scatter from atomic nuclei, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms.

A neutron diffraction study was conducted on 2,6-dimethylpyrazine, an isomer of the title compound, at a temperature of 5 K. researchgate.net This study provided detailed information on the crystal structure and the ordering of the methyl groups at low temperatures. researchgate.net The data revealed that the compound crystallizes in the monoclinic space group P2₁/a with four molecules per unit cell. researchgate.net The precise location of the hydrogen atoms of the methyl groups was determined, showing that for each methyl group, one hydrogen atom is nearly in the plane of the pyrazine ring. researchgate.net This level of detail is critical for understanding intermolecular interactions and the rotational dynamics of the methyl groups. researchgate.net

Table 2: Crystallographic Data for 2,6-Dimethylpyrazine at 5 K from Neutron Diffraction

ParameterValue
FormulaC₆H₈N₂
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)7.620
b (Å)10.725
c (Å)7.378
β (°)90.37
Volume (ų)602.4
Z4
Data sourced from a neutron diffraction study on 2,6-dimethylpyrazine. researchgate.net

Thermal and Thermochemical Characterization

The thermal stability of a compound is a critical parameter, particularly for applications in materials science and for the development of stable pharmaceutical formulations.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition profile.

Computational and Quantum Chemical Investigations of 2,6 Dimethylimidazo 1,2 a Pyrazine Electronic and Geometric Properties

Quantum Mechanical Modeling of Molecular Structures

Quantum mechanical modeling has become an indispensable tool in modern chemistry, offering insights into molecular structures and energetics that can be difficult to obtain through experimental methods alone. For a molecule like 2,6-Dimethylimidazo[1,2-a]pyrazine, these computational approaches can predict its three-dimensional geometry, bond lengths, bond angles, and thermodynamic stability.

Density Functional Theory (DFT) has emerged as a popular and effective method for the computational study of molecular systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is both computationally efficient and accurate for a wide range of chemical systems.

In the study of imidazopyridine and pyrazine (B50134) derivatives, DFT methods, often employing hybrid functionals like B3LYP, are utilized to perform geometry optimization. bohrium.comresearchgate.netmostwiedzy.pl This process systematically alters the molecular geometry to find the lowest energy conformation, known as the optimized geometry. The resulting data includes precise bond lengths and angles, providing a detailed picture of the molecular structure. For this compound, DFT calculations would reveal the planarity of the fused ring system and the orientation of the methyl groups.

The energetics of the molecule, including its total energy, heat of formation, and thermodynamic stability, can also be determined through DFT calculations. These energetic parameters are crucial for understanding the molecule's reactivity and potential for participation in chemical reactions.

Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthN1-C21.38 Å
C2-N31.32 Å
C5-C61.40 Å
C8-N11.39 Å
Bond AngleC2-N1-C8a108.5°
N1-C2-N3110.0°
C5-C6-C7120.5°
Dihedral AngleC2-N1-C8a-N4179.8°

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations, as specific literature for this compound is not available.

Beyond DFT, other quantum chemical methods are employed to investigate the electronic structure of molecules. Ab initio methods, which are "from the beginning," solve the Schrödinger equation without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results but are computationally expensive, limiting their application to smaller molecules. wikipedia.orglibretexts.org

Semi-empirical methods, on the other hand, introduce parameters derived from experimental data to simplify the calculations. wustl.eduscribd.com This makes them computationally faster and suitable for larger molecules. scribd.com Methods like AM1 and PM3 have been used to study the electronic structure of various nitrogen-containing heterocyclic molecules. dntb.gov.ua For this compound, both ab initio and semi-empirical methods can be used to calculate its electronic properties, providing a balance between accuracy and computational cost.

Analysis of Electronic Properties and Frontier Orbitals

The electronic properties of a molecule govern its chemical behavior. Understanding the distribution of electrons and the nature of molecular orbitals is key to predicting reactivity, spectral properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. pku.edu.cn Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For imidazopyridine-pyrazoline derivatives, the energy gap between the frontier molecular orbitals has been studied to understand their electronic transitions. researchgate.net In the case of this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are for illustrative purposes and are not based on published experimental or theoretical data for this specific molecule.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. nih.gov The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. researchgate.netresearchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For fused imidazole (B134444) ring systems, MESP analysis can highlight the electron-rich nitrogen atoms and any electron-deficient regions on the carbon framework. researchgate.net This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are vital in biological systems and materials science. nih.gov

To quantify the distribution of charge within a molecule, various population analysis methods are employed. Mulliken atomic charge analysis is a widely used method that partitions the total electron density among the atoms in a molecule. niscpr.res.inuni-muenchen.de While it provides a simple and computationally inexpensive way to estimate atomic charges, it is known to be highly dependent on the basis set used in the calculation. stackexchange.com

Natural Bond Orbital (NBO) analysis offers a more robust and chemically intuitive picture of charge distribution and bonding. usc.edu NBO analysis localizes the molecular orbitals into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. This method provides natural atomic charges that are less sensitive to the choice of basis set compared to Mulliken charges. stackexchange.com For pyrazine-thiazole analogs and tetrapyrazinoporphyrazine derivatives, NBO analysis has been used to describe the nature of chemical bonds. researchgate.netnih.govmdpi.com For this compound, NBO analysis would provide a detailed description of the hybridization of atomic orbitals and the nature of the bonds within the fused ring system.

Prediction and Simulation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is crucial for structural elucidation and characterization. Density Functional Theory (DFT) is a principal method for calculating vibrational and magnetic resonance spectra, while Time-Dependent DFT (TD-DFT) is employed for simulating electronic spectra. rsc.org

Theoretical calculations of Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra are instrumental in confirming molecular structures. These calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). semanticscholar.org

FT-IR and Raman Spectroscopy: Vibrational frequency calculations predict the positions and intensities of bands in FT-IR and Raman spectra, corresponding to specific molecular motions (stretching, bending, etc.). For the imidazo[1,2-a]pyrazine (B1224502) core, characteristic vibrations would include C-H stretching in the aromatic and methyl regions, C=N and C=C stretching within the fused ring system, and various in-plane and out-of-plane bending modes.

In a study on imidazo[1,2-a]pyrazinediones, DFT calculations were used to predict IR spectra, with calculated wavenumbers scaled to better match experimental data. nih.gov For a related imidazo[1,2-a]pyrimidine derivative, theoretical FT-IR analysis showed excellent agreement with experimental spectra, allowing for precise assignment of vibrational modes. semanticscholar.org For this compound, high-wavenumber C-H stretching from the methyl groups and the pyrazine ring would be expected, alongside a complex fingerprint region defined by the fused heterocyclic structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). rsc.orgsemanticscholar.org Theoretical predictions for substituted imidazo[1,2-a]pyrazines have shown good correlation with experimental data, aiding in the assignment of proton and carbon signals. semanticscholar.org For an imidazo[1,2-a]pyrimidine analog, theoretical ¹H and ¹³C NMR chemical shifts were validated against experimental spectra to confirm the structural assignment. semanticscholar.org

For this compound, the following ¹H and ¹³C NMR characteristics would be anticipated based on its structure and data from analogs:

¹H NMR: Distinct singlets for the two methyl groups (at C2 and C6), with chemical shifts influenced by their position on the electron-deficient pyrazine ring versus the electron-rich imidazole ring. Aromatic protons on the ring system would appear as singlets or doublets depending on their location.

¹³C NMR: Resonances for the two methyl carbons and distinct signals for each carbon atom in the fused heterocyclic core, with quaternary carbons appearing at lower fields.

A comparison of theoretical and experimental chemical shifts for a related compound is presented below.

Table 1: Theoretical vs. Experimental NMR Data for an Imidazo[1,2-a]pyrimidine Analog semanticscholar.org
AtomExperimental ¹³C Shift (ppm)Theoretical ¹³C Shift (ppm)AtomExperimental ¹H Shift (ppm)Theoretical ¹H Shift (ppm)
C2150.18153.52H58.448.22
C3131.09136.01H68.588.08
C5108.88113.28H87.047.83
C7146.03152.14H107.727.51
C8113.45117.89H117.427.51

The electronic absorption properties, observed via UV-Visible spectroscopy, are simulated using TD-DFT calculations. These simulations provide information on the maximum absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

Studies on substituted imidazo[1,2-a]pyrazines have utilized TD-DFT to calculate their absorption spectra, correlating the electronic transitions with the molecular orbital structure. rsc.org For this compound, the primary electronic transitions would likely be of the π → π* type, characteristic of conjugated aromatic systems. The positions of the methyl groups would be expected to induce a slight bathochromic (red) shift compared to the unsubstituted parent compound due to their electron-donating inductive effects.

Advanced Quantum Chemical Descriptors and Reactivity Prediction

To gain deeper insight into chemical bonding, electron distribution, and reactivity, several advanced quantum chemical descriptors are employed. These tools move beyond simple orbital descriptions to provide a detailed topological analysis of the electron density.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that reveal regions of high electron localization, which are indicative of covalent bonds, lone pairs, and atomic cores. semanticscholar.org In ELF and LOL maps, values approaching 1.0 (typically colored red) signify strong electron localization, while lower values (blue/green) indicate regions of delocalized electrons or low electron density.

For a molecule like this compound, ELF and LOL analyses would be expected to show:

High localization in the regions of the C-C and C-H single bonds of the methyl groups.

Significant localization corresponding to the covalent bonds within the ring structure and the lone pairs on the nitrogen atoms.

Delocalization across the π-system of the fused aromatic rings. These analyses help visualize the chemical bonding and non-bonding electron pairs within the molecule. semanticscholar.org

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. They measure the change in electron density at a specific point when an electron is added to or removed from the system.

The nucleophilic attack Fukui function (f+) indicates sites susceptible to attack by nucleophiles (i.e., the best place to add an electron).

The electrophilic attack Fukui function (f-) highlights sites prone to attack by electrophiles (i.e., the easiest place to remove an electron).

In a comprehensive study of an imidazo[1,2-a]pyrimidine derivative, Fukui functions were calculated to predict its chemical behavior. semanticscholar.org For this compound, one would expect the nitrogen atoms, particularly the one not involved in the ring fusion (N4), to be primary sites for electrophilic attack due to their lone pair availability. Electrophilic sites (prone to nucleophilic attack) would likely include specific carbon atoms within the pyrazine ring, which is inherently electron-deficient.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ). rsc.org The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. Key parameters at the BCP include:

Electron Density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)): The sign indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (ionic, van der Waals, or hydrogen bond).

QTAIM analysis on substituted imidazo[1,2-a]pyrazines has been used to study the strength of intramolecular hydrogen bonds that stabilize different conformations. rsc.orgsemanticscholar.org For this compound, QTAIM would be used to characterize the covalent bonds within the fused ring system, confirming their shared-electron nature through negative Laplacian values. It could also quantify weaker non-covalent interactions that influence the molecule's crystal packing and conformation.

Coordination Chemistry and Material Science Applications of Imidazo 1,2 a Pyrazine Based Systems

Role of Imidazo[1,2-a]pyrazine (B1224502) as Ligands in Metal Coordination Complexes

Imidazo[1,2-a]pyrazine and its derivatives are noteworthy ligands due to the presence of multiple nitrogen donor atoms within their fused ring system. This structural feature allows them to coordinate to metal centers in various modes, leading to the formation of diverse and stable coordination complexes.

The synthesis of metal complexes with imidazo[1,2-a]pyrazine derivatives typically involves the reaction of a metal salt with the specific ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by a suite of analytical techniques to determine their structure, composition, and properties. These methods include single-crystal X-ray diffraction for precise structural elucidation, elemental analysis, and various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy. nih.govdoi.orgresearchgate.net

For instance, new pyrazole (B372694) derivatives have been synthesized and used to create bioactive Cu(II) complexes. nih.gov These complexes were characterized using a range of analytical and spectral methods, which revealed varying molar ratios and coordination modes of the ligands. nih.gov Similarly, the reaction of metal salts like ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O with Schiff base ligands derived from (1H-benzimidazol-2-yl)methanamine has yielded corresponding metal complexes. nih.gov The characterization of these complexes confirmed their proposed structures. nih.gov

Synthesis and Characterization Methods for Metal Complexes

TechniquePurposeReferences
Single-Crystal X-ray DiffractionDetermination of the precise three-dimensional atomic structure of the complex. doi.orgresearchgate.net
Elemental AnalysisTo determine the elemental composition and confirm the empirical formula of the complex. nih.govdoi.orgresearchgate.net
FT-IR SpectroscopyTo identify the functional groups present in the ligand and to observe shifts upon coordination to the metal ion. nih.govdoi.orgresearchgate.net
UV-Vis SpectroscopyTo study the electronic transitions within the complex, including ligand-field and charge-transfer bands. nih.govnih.gov
NMR Spectroscopy (¹H, ¹³C)To elucidate the structure of the ligand and to probe changes in the electronic environment upon complexation. nih.govdoi.orgnih.gov
Mass SpectrometryTo determine the molecular weight and fragmentation pattern of the complex. nih.govnih.gov
Thermogravimetric Analysis (TGA)To study the thermal stability of the complexes. doi.orgresearchgate.net

Ligand Field Theory (LFT) is a critical framework for understanding the electronic structure and properties of metal complexes. It describes the interaction between the metal d-orbitals and the ligands, which results in the splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as 10Dq, is influenced by the nature of both the metal ion and the ligand.

Spectroscopic techniques, particularly UV-Vis spectroscopy, are instrumental in probing these metal-ligand interactions. The absorption of light by the complex promotes electrons from lower to higher energy d-orbitals, giving rise to d-d transitions. The energies of these transitions are directly related to the 10Dq value. For instance, studies on a series of six-coordinate Co(III) complexes have been conducted to determine spectroscopic parameters for various ligands. nih.gov By identifying ligand-field transitions, researchers can calculate the splitting parameter (10Dq) and Racah parameters (B and C). nih.gov

In the case of Cu(II) and Ag(II) complexes with pyridine, gas-phase ligand field spectra have been recorded. rsc.org The experimental data for Cu(II) complexes are consistent with d-d transitions, while the spectra for Ag(II) complexes are attributed to ligand-to-metal charge transfer processes. rsc.org Theoretical calculations on complexes like [Cu(py)₄]²⁺ and [Ag(py)₄]²⁺ have helped to identify the possible electronic transitions that contribute to the observed spectra. rsc.org Furthermore, the photophysics of ruthenium(II)-imine complexes have been investigated, revealing spectroscopic evidence for the involvement of ligand field states in the decay of metal-to-ligand charge transfer (MLCT) excited states in some dithiocyanate complexes. researchgate.net

Design and Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of imidazo[1,2-a]pyrazine derivatives to act as bridging ligands has been exploited in the design and construction of coordination polymers and MOFs. These materials consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks.

The pyrazine (B50134) ring within the imidazo[1,2-a]pyrazine system is particularly effective at bridging metal centers, leading to the formation of extended coordination architectures. The nitrogen atoms on opposite sides of the pyrazine ring can coordinate to two different metal ions, creating a linear connection.

An example of this is a one-dimensional copper(II) complex where pyrazine acts as a bridging ligand between copper(II)-saccharinate units. researchgate.net In another instance, a pyrazine ligand bridges two large {Cu₁₀Ir₃} cluster units in a centrosymmetric molecule, highlighting the versatility of pyrazine in linking complex polymetallic cores. nih.gov The coordination of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate to Ag(I) ions has resulted in a polynuclear complex where the pyrazine ring acts as a bridging ligand between two silver ions. rsc.org Furthermore, a novel symmetric pyrazine-bridged uranyl dimer has been synthesized and characterized, demonstrating the ability of pyrazine to bridge even actinide metal centers. rsc.org

Non-Covalent Interactions in Supramolecular Assembly

Interaction TypeDescriptionExample Reference
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov
π-stackingAttractive, noncovalent interactions between aromatic rings. conicet.gov.ar
Anion-π InteractionsAn attractive noncovalent interaction between an anion and an electron-poor aromatic π-system. doi.org
C-H···π InteractionsA weak hydrogen bond where a C-H group acts as the hydrogen bond donor and a π-system acts as the acceptor. researchgate.net

Exploration of Optical and Electronic Properties for Advanced Materials

The unique electronic structure of imidazo[1,2-a]pyrazine-based systems, which can be further tuned through coordination with metal ions and the introduction of various substituents, makes them promising candidates for advanced materials with interesting optical and electronic properties.

Quantum chemical investigations have been performed to explore the optical and electronic properties of a series of compounds based on imidazo[1,2-a]pyrazines. researchgate.netresearchgate.net By introducing different electron-donating side groups, researchers can modulate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net The calculated HOMO and LUMO energies, as well as the energy gap, suggest that these molecules could be suitable for applications in organic solar cells. researchgate.netresearchgate.net Specifically, the energy levels indicate that efficient electron injection from the excited molecule to the conduction band of fullerene derivatives like PCBM is possible, a key process in organic photovoltaic devices. researchgate.net

Ruthenium(II) complexes functionalized with pyrazine have been investigated as visible-light-activated photobases. nih.gov The pyrazine unit introduces a photobasic site near the metal center, and the near-octahedral geometry of the complex leads to a long-lived metal-to-ligand charge transfer (MLCT) state, which is crucial for intermolecular excited-state proton transfer. nih.gov The absorption spectra of these complexes show ligand-centered π→π* transitions, and the position of these bands can be modulated by substituting different ligands. nih.gov

Nonlinear Optical (NLO) Properties of Imidazo[1,2-a]pyrazine Derivatives

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The arrangement of donor and acceptor groups on a π-conjugated system is a key strategy in designing molecules with significant second-order NLO responses. Imidazo[1,2-a]pyrazine derivatives have been investigated for these properties.

Research into X-shaped pyrazine derivatives, including isomers with substituents at the 2,6-positions, has revealed insights into their NLO response. rsc.org While the magnitude of the second harmonic signal is similar between different isomers, the anisotropy of the NLO response varies significantly. rsc.org Specifically, for 2,6-isomers, the NLO response is predominantly octupolar. rsc.org This observation is supported by Density Functional Theory (DFT) calculations, which help in understanding the symmetry of the low-lying excited states that contribute to the NLO properties. rsc.org

The synthesis of such derivatives often involves cross-coupling reactions to introduce donor and acceptor groups onto the pyrazine core. The resulting push-pull or D-A-D (donor-acceptor-donor) structures can exhibit large molecular first hyperpolarizabilities (β), a measure of the second-order NLO response.

Table 1: NLO Properties of X-Shaped Pyrazine Derivatives This table is representative of findings for the class of molecules and is for illustrative purposes.

Compound TypeNLO Response AnisotropyKey Feature
2,6-isomersMostly octupolarSymmetric charge distribution
2,3-isomersStrikingly dipolarAsymmetric charge distribution

Data sourced from experimental HRS measurements and DFT calculations. rsc.org

Potential in Organic Electronic and Photonic Devices

The unique photophysical properties of imidazo[1,2-a]pyrazine derivatives make them promising candidates for organic electronic and photonic devices, such as Organic Light-Emitting Diodes (OLEDs).

Derivatives of imidazo[1,2-a]pyrazine are being explored as emitters in OLEDs. For instance, pyrazine-based materials designed for thermally activated delayed fluorescence (TADF) have shown potential for highly efficient blue emission in OLEDs. By combining a pyrazine acceptor with a suitable donor, it is possible to achieve a small singlet-triplet energy gap (ΔEST) and a high fluorescence rate, which are crucial for high-efficiency TADF.

One study on a 2-cyanopyrazine derivative demonstrated a short TADF lifetime of 1.9 μs and a maximum external quantum efficiency (EQE) of 7.6% in a blue-emitting OLED. A related derivative achieved an even higher EQE of 12.2%.

In the realm of photonics, the chemiluminescent properties of certain imidazo[1,2-a]pyrazine analogues are of interest. For example, 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives with an electron-donating group at the C6 position have been shown to exhibit high chemiluminescence quantum yields. nih.gov This property is attributed to a charge transfer-induced luminescence mechanism and provides a basis for designing new efficient chemiluminescent materials. nih.gov

Catalytic Applications of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold is not only a component of functional materials but can also play a role in catalysis.

Recent research has demonstrated the use of iodine as a catalyst for the efficient synthesis of imidazo[1,2-a]pyrazine derivatives themselves. rsc.org This method involves a one-pot, three-component condensation reaction and represents a cost-effective and environmentally benign approach to accessing this class of compounds. rsc.org

Furthermore, imidazo[1,2-a]pyrazine derivatives have been investigated as potent and reversible inhibitors of the gastric H+/K+-ATPase. nih.gov A series of 6-substituted imidazo[1,2-a]pyrazines were synthesized using palladium-catalyzed reactions, and some of these compounds demonstrated significant inhibitory activity against the gastric acid pump. nih.gov This highlights the potential of this chemical scaffold in the development of new therapeutic agents that act as enzyme inhibitors.

The synthesis of these catalytically active derivatives often employs transition metal catalysis, for example, using palladium catalysts for carbonylation reactions to introduce functional groups at specific positions of the imidazo[1,2-a]pyrazine ring system. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dimethylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under iodine catalysis at room temperature. This method offers high yields (~80–95%) and eco-friendliness . Alternative routes include cyclization reactions of precursors like diaminopyrazines, optimized with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to stabilize intermediates . Key factors affecting yield include catalyst choice (iodine outperforms FeCl₃ or CAN), solvent polarity, and temperature control to prevent decomposition of sensitive intermediates .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, particularly distinguishing methyl groups at C2 and C5. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in derivatives. For example, the trifluoromethyl group in Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate is confirmed via ¹⁹F NMR . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies focus on substituent effects at C3, C8, and the pyrazine core. For instance:

  • Anticancer Activity : Bromo or methyl groups at C6/C8 (e.g., 5-Bromo-6-methylimidazo[1,2-a]pyrazine) enhance cytotoxicity by modulating electron-withdrawing effects, as shown in IC₅₀ assays against HeLa cells .
  • Anti-Inflammatory Activity : Hybrid derivatives (e.g., pyrazole-conjugated analogs) reduce TNF-α and IL-6 levels in sepsis models, with potency linked to electron-rich substituents at C3 .
  • Receptor Antagonism : Aryl amides at C8 (e.g., N-(2,6-diphenylimidazo[1,2-a]pyrazin-8-yl)-4-methoxybenzamide) show A3 adenosine receptor (A3AR) affinity (Ki = 25 nM), validated via molecular docking .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or impurity profiles. For example:

  • Fluorescence Variability : Imidazo[1,2-a]pyrazine derivatives exhibit solvent-dependent emission (e.g., λem = 420–480 nm in acetonitrile vs. DMSO). Standardizing solvent systems and excitation wavelengths mitigates artifacts .
  • Bioactivity Inconsistencies : Divergent antioxidant results (e.g., DPPH assays) are resolved by precluding trace metal contaminants via chelating agents (e.g., EDTA) during compound purification .

Q. How can synthetic routes be optimized for high-throughput generation of imidazo[1,2-a]pyrazine libraries?

  • Methodological Answer : Leveraging MCRs with tert-butyl isocyanide enables one-pot synthesis of ~20 derivatives in 1–2 hours. Automated liquid handlers enhance reproducibility, while design-of-experiment (DoE) models optimize variables (e.g., catalyst loading, solvent ratio). For instance, iodine (5 mol%) in ethanol at 25°C maximizes yield (92%) for 6,8-dibromo derivatives .

Key Research Gaps

  • Mechanistic Insights : Limited data on metabolic stability or CYP450 interactions for this compound derivatives.
  • In Vivo Validation : Most studies are in vitro; preclinical models (e.g., murine sepsis) are needed to confirm anti-inflammatory efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.